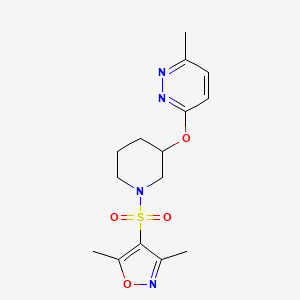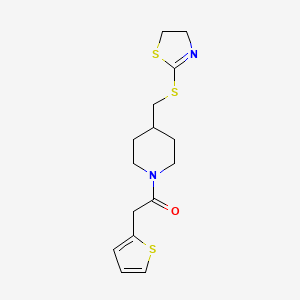
5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid, also known as 4-MPD, is a synthetic designer drug that belongs to the cathinone class. It is a derivative of pyrovalerone and is structurally similar to other cathinones such as MDPV and α-PVP. 4-MPD has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, it is important to note that the use of 4-MPD has not been approved for human consumption and its effects on the human body are not well understood.
作用機序
The mechanism of action of 5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid is not well understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones such as MDPV and α-PVP. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which produces the stimulant and euphoric effects associated with this compound use.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it is believed to produce effects similar to other cathinones such as MDPV and α-PVP. These effects include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria and increased sociability.
実験室実験の利点と制限
One advantage of using 5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid in lab experiments is its availability. This compound is relatively easy to synthesize and can be obtained from a variety of chemical suppliers. However, one limitation of using this compound in lab experiments is its potential for abuse. This compound is a synthetic designer drug that has gained popularity in the recreational drug market, and its use is associated with a variety of health risks.
将来の方向性
There are several potential future directions for research on 5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research could focus on the biochemical and physiological effects of this compound, particularly its potential for abuse and addiction. Additionally, research could be conducted to investigate the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders such as Parkinson's disease.
合成法
The synthesis of 5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid involves the reaction of 4-methoxyphenylacetonitrile with diethyl malonate in the presence of sodium ethoxide. The resulting product is then hydrolyzed with hydrochloric acid to yield this compound. This synthesis method has been described in a few research articles and is considered to be a reliable method for producing this compound.
科学的研究の応用
5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid has been the subject of several research studies aimed at understanding its chemical properties and potential applications. One study investigated the use of this compound as a chiral auxiliary in the synthesis of α-aminophosphonates. The study found that this compound was an effective chiral auxiliary and could be used to synthesize a variety of α-aminophosphonates with high enantioselectivity.
Another study investigated the use of this compound as a reagent for the synthesis of pyrroles. The study found that this compound was an effective reagent for the synthesis of a variety of pyrroles and could be used to produce pyrroles with high yields and purity.
特性
IUPAC Name |
5-(4-methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,9-13(16)17)8-12(15)10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNJJIBOWYMMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=C(C=C1)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carbonyl chloride](/img/structure/B2423182.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2423183.png)
![1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2423184.png)
![1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2423186.png)

![1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene](/img/structure/B2423190.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2423193.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2423195.png)


![2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride](/img/structure/B2423200.png)
![Ethyl 4-[4-[[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2423202.png)
